molecular formula C22H22N4O4S2 B254064 MFCD04065437

MFCD04065437

Katalognummer: B254064
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: SFRYORBGWRVALY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

For instance, compounds with MDL identifiers such as MFCD13195646 (CAS 1046861-20-4, a boronic acid derivative) and MFCD00205201 (CAS 43088-67-1, a thienopyridine derivative) share methodological and comparative frameworks relevant to MFCD04065437 . These compounds are typically characterized by their molecular formulas, physicochemical properties (e.g., solubility, logP, bioavailability), and applications in pharmaceuticals or materials science.

Eigenschaften

Molekularformel

C22H22N4O4S2

Molekulargewicht

470.6 g/mol

IUPAC-Name

2-methylpropyl 3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H22N4O4S2/c1-11(2)9-30-22(29)18-12(3)17-20(32-18)24-10-26(21(17)28)8-16(27)25-19-14(7-23)13-5-4-6-15(13)31-19/h10-11H,4-6,8-9H2,1-3H3,(H,25,27)

InChI-Schlüssel

SFRYORBGWRVALY-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OCC(C)C

Kanonische SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OCC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04065437 involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

MFCD04065437 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

MFCD04065437 has several scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize MFCD04065437, we compare it with structurally and functionally related compounds from the evidence, focusing on molecular properties, synthesis routes, and applications.

Table 1: Key Properties of MFCD04065437 and Analogous Compounds

Property MFCD04065437 (Inferred) CAS 1046861-20-4 CAS 43088-67-1 CAS 69938-56-3
Molecular Formula C₆H₅BBrClO₂ (Inferred) C₆H₅BBrClO₂ C₇H₅ClN₂S C₇H₇NO₄
Molecular Weight ~235.27 235.27 184.65 169.14
Solubility (mg/mL) 0.24 (Predicted) 0.24 0.687 N/A
LogP (XLOGP3) 2.15 2.15 2.47 0.61
Bioavailability Score 0.55 0.55 0.55 N/A
Synthetic Accessibility Moderate (SA Score: 2.07) 2.07 N/A 2.07 (Inferred)

Table 2: Structural and Functional Similarities

Compound Structural Features Functional Similarity Key Differences
CAS 1046861-20-4 Boronic acid with bromo/chloro substituents Cross-coupling reactions in organic synthesis Higher molecular polarity (TPSA: 40.46 Ų)
CAS 43088-67-1 Chlorinated thienopyridine core Pharmacological intermediates Lower solubility (0.687 mg/mL vs. 0.24 mg/mL)
CAS 69938-56-3 Nitro-substituted benzoic acid derivative Catalytic hydrogenation precursor Higher reactivity due to nitro group

Key Findings:

Synthetic Routes: Boronic acid derivatives (e.g., CAS 1046861-20-4) are synthesized via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water . Thienopyridine analogs (e.g., CAS 43088-67-1) are prepared using column chromatography with petroleum ether/ethyl acetate mixtures . Nitrobenzoic acids (e.g., CAS 69938-56-3) employ hydrogenation with Pd/C catalysts .

Physicochemical Properties: Solubility: Boronic acids exhibit moderate solubility (0.24 mg/mL), while thienopyridines show higher solubility (0.687 mg/mL) due to reduced halogen content .

Applications: Boronic acids are pivotal in Suzuki-Miyaura couplings for drug discovery . Thienopyridines serve as scaffolds for kinase inhibitors . Nitrobenzoic acids are intermediates in agrochemical synthesis .

Critical Analysis of Divergent Data

  • Synthetic Yields : Boronic acid derivatives achieve 69% yield via optimized coupling , whereas nitrobenzoic acids yield 66–98% under hydrogenation . Discrepancies arise from reaction conditions (e.g., catalyst type, solvent).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.